
N-(2,4-dimethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18FN5O4S2 and its molecular weight is 463.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Modeling
Research on the synthesis of thiadiazole derivatives, including those structurally related to the compound , often explores their potential anticancer properties. For instance, a study on the synthesis and molecular modeling of imidazothiadiazole analogs highlighted their significant cytotoxic activities against various cancer cell lines, especially breast cancer, through a combination of heterocyclization and docking studies to understand their interaction with cancer targets (Sraa Abu-Melha, 2021).
Antiproliferative Activity
Novel thiadiazole derivatives, incorporating phenyl urea, have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. These studies have identified compounds with potent cytotoxic effects, further assessed through mechanisms like apoptosis induction and inhibition of key growth factor pathways (Mahsa Toolabi et al., 2022).
Antibacterial and Antifungal Activities
N-phenylacetamide derivatives containing arylthiazole moieties have been synthesized and tested for their antibacterial efficacy against various bacterial strains, showcasing promising antibacterial properties. These compounds represent a potential lead in designing new antibacterial agents (Hui Lu et al., 2020).
Kinase Inhibitory and Anticancer Activities
Thiazole-based derivatives have been synthesized to investigate their inhibitory activities against kinases, such as Src kinase, demonstrating potential anticancer activities. This research provides insights into the structural requirements for the development of new anticancer agents (Asal Fallah-Tafti et al., 2011).
Synthesis and Cytotoxicity Evaluation
The synthesis of thiadiazol-2-yl-phenylacetamide derivatives and their evaluation for cytotoxicity against cancer cell lines have been conducted to discover potential anticancer agents. These studies emphasize the importance of structural modifications to enhance anticancer efficacy (A. Mohammadi-Farani et al., 2014).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4S2/c1-28-13-7-8-14(15(9-13)29-2)22-16(26)10-30-19-25-24-18(31-19)23-17(27)21-12-5-3-11(20)4-6-12/h3-9H,10H2,1-2H3,(H,22,26)(H2,21,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMTXBVPTWOCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

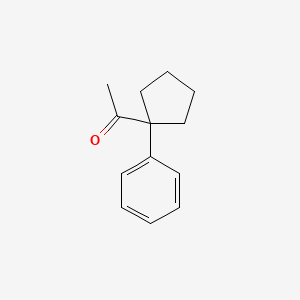

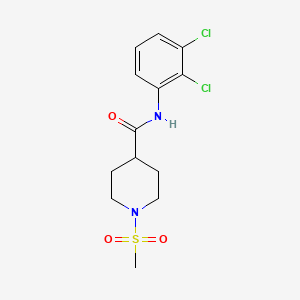
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)
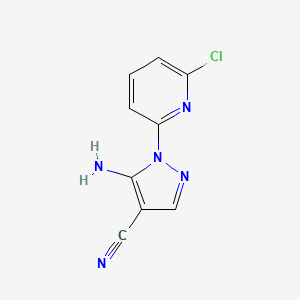
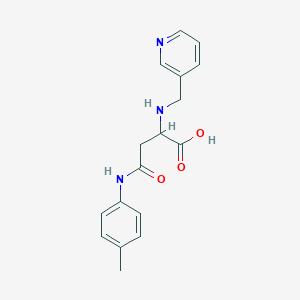
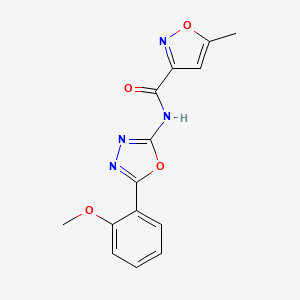
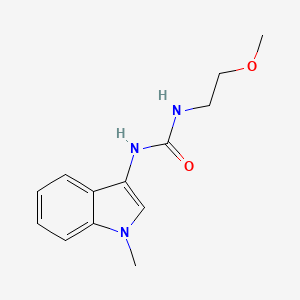
![1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2562343.png)
![2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2562344.png)

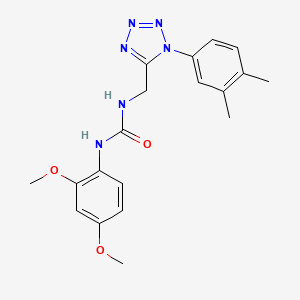
![N-(4-bromophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2562348.png)
![(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile](/img/structure/B2562350.png)